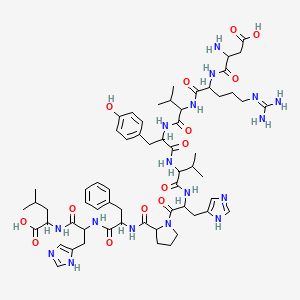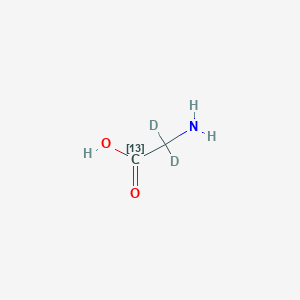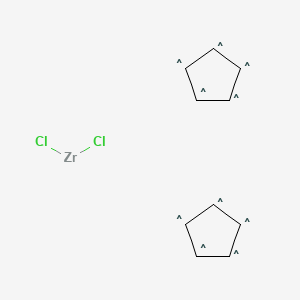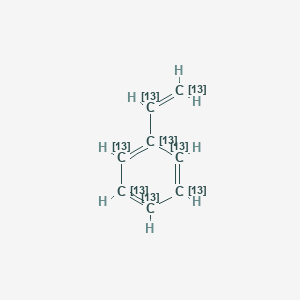
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is a compound that features isotopically labeled carbon atoms. This compound is a derivative of cyclohexatriene, where specific carbon atoms are replaced with carbon-13 isotopes. The presence of these isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene typically involves the incorporation of carbon-13 isotopes into the cyclohexatriene structure. This can be achieved through various synthetic routes, including:
Isotopic Labeling: Starting with a cyclohexatriene precursor, specific carbon atoms are replaced with carbon-13 isotopes using labeled reagents.
Chemical Reactions: The labeled cyclohexatriene can undergo further chemical reactions to introduce the ethenyl group at the desired position.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using specialized equipment and reagents. The process ensures high purity and isotopic enrichment, which are crucial for research applications.
化学反応の分析
Types of Reactions
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce ethyl-substituted derivatives.
科学的研究の応用
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of carbon atoms during chemical transformations.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development to understand the metabolic pathways and interactions of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of specialty chemicals.
作用機序
The mechanism of action of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene involves its interaction with molecular targets and pathways. The carbon-13 isotopes allow for precise tracking of the compound’s behavior in chemical and biological systems. This enables researchers to study the detailed mechanisms of reactions and metabolic processes.
類似化合物との比較
Similar Compounds
(1,2-13C2)ethenylbenzene: Similar structure but lacks the cyclohexatriene ring.
(1,2-13C2)cyclohexene: Contains a cyclohexene ring instead of cyclohexatriene.
(1,2-13C2)benzene: Simplified structure with only a benzene ring.
Uniqueness
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is unique due to its combination of isotopically labeled carbon atoms and the presence of both ethenyl and cyclohexatriene structures. This makes it particularly valuable for detailed mechanistic studies and applications requiring precise isotopic labeling.
特性
CAS番号 |
1173018-78-4 |
|---|---|
分子式 |
C8H8 |
分子量 |
112.091 g/mol |
IUPAC名 |
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChIキー |
PPBRXRYQALVLMV-LLXNCONNSA-N |
異性体SMILES |
[13CH2]=[13CH][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
正規SMILES |
C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





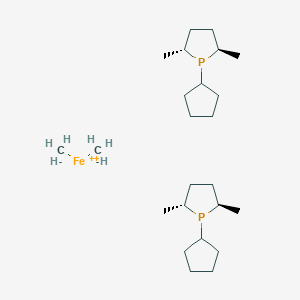

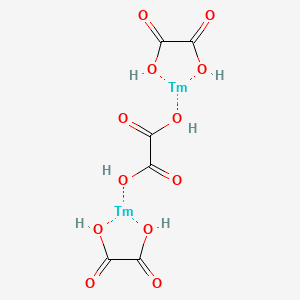
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
